molecular formula C6H9NO2 B1600198 2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile CAS No. 42941-62-8

2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile

Cat. No.: B1600198
CAS No.: 42941-62-8
M. Wt: 127.14 g/mol
InChI Key: FQVIUCMKUIUWKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile (CAS 42941-62-8) is a high-value chemical intermediate primarily utilized in the synthesis of advanced pharmaceutical compounds and Active Pharmaceutical Ingredients (APIs) . Its distinctive structure, which incorporates a hydroxymethyloxetane ring, makes it a versatile building block in organic synthesis, enabling the creation of complex molecules with potential therapeutic applications . The oxetane motif is of significant strategic importance in modern drug discovery, as it imparts desirable properties to drug candidates, including high polarity to improve aqueous solubility and a three-dimensional shape that can enhance binding affinity and selectivity for biological targets . The reactive nitrile group in this compound is a key functional handle, allowing for further synthetic modifications to form amines, carboxylic acids, or other derivatives, thus expanding its utility in constructing complex molecular architectures . Beyond pharmaceuticals, this nitrile is also employed in the production of specialty chemicals and in polymer chemistry, contributing to the development of novel materials with tailored properties for various industrial applications . The compound must be stored in a dark place under an inert atmosphere at -20°C to maintain stability . This product is intended for research purposes and is strictly not for human or veterinary use .

Properties

IUPAC Name

2-[3-(hydroxymethyl)oxetan-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-2-1-6(3-8)4-9-5-6/h8H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVIUCMKUIUWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CC#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451566
Record name 2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42941-62-8
Record name 2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(hydroxymethyl)oxetan-3-yl]acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Metalation and Alkylation of Oxetan-3-one Hydrazones

A prominent method for preparing 2-substituted oxetan-3-ones, which can be further converted to derivatives like 2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile, involves the metalation of hydrazones derived from oxetan-3-one. This approach was detailed in a 2013 study published by the American Chemical Society:

  • Procedure Summary :

    • Formation of SAMP/RAMP hydrazones from oxetan-3-one.
    • Metalation using tert-butyllithium at low temperature (−78 °C).
    • Reaction with electrophiles such as alkyl halides to introduce substituents at the 2-position.
    • Hydrolysis of hydrazones under acidic conditions to yield 2-substituted oxetan-3-ones with good yields and enantioselectivities (up to 84% ee).
  • Relevance to Target Compound :
    By selecting appropriate electrophiles (e.g., cyanomethyl halides or equivalents), the nitrile group can be introduced at the acetonitrile side chain, while the oxetane ring is preserved. The hydroxymethyl substituent can be introduced either before or after this step depending on the synthetic route.

  • Reaction Conditions :

    • Solvent: Anhydrous tetrahydrofuran (THF)
    • Temperature: −78 °C to room temperature
    • Workup: Extraction, drying (MgSO4), and purification by flash chromatography
Step Reagents/Conditions Purpose
1 Oxetan-3-one + SAMP/RAMP hydrazine Hydrazone formation
2 tert-Butyllithium (1.1 equiv), −78 °C Metalation of hydrazone
3 Electrophile (1.2 equiv), gradual warming Alkylation to introduce substituent
4 Aqueous oxalic acid Hydrolysis to release substituted oxetan-3-one

This method is advantageous for its enantioselectivity and versatility in introducing various substituents.

Epoxide Ring-Opening and Oxetane Formation

Another approach involves the synthesis of the oxetane ring via ring expansion or ring-closing of epoxide precursors, often using ylides or nucleophilic ring-opening agents:

  • Typical Route :

    • Start with an epoxide precursor bearing a hydroxymethyl group.
    • React with trimethyloxosulfonium ylide under moderate heating to form the oxetane ring.
    • Introduce the nitrile group by substitution or condensation reactions on the side chain.
  • Industrial Relevance :
    This method is scalable and can be adapted for industrial production, although specific details for this compound are limited. The general principles of oxetane synthesis via epoxide ring closure are well established.

Functional Group Transformations and Post-Synthetic Modifications

The hydroxymethyl group on the oxetane ring can be further manipulated to achieve the desired acetonitrile substitution:

  • Oxidation : Hydroxymethyl can be oxidized to aldehydes or carboxylic acids using oxidants like potassium permanganate or chromium trioxide.
  • Substitution : The hydroxymethyl group can be converted to a leaving group (e.g., tosylate) and displaced by cyanide nucleophiles to form the acetonitrile side chain.
  • Reduction : The oxetane ring can be selectively reduced or opened under specific conditions, but care must be taken to preserve ring integrity during nitrile introduction.

Comparative Table of Preparation Methods

Method Key Steps Advantages Limitations
Metalation of SAMP/RAMP hydrazones of oxetan-3-one followed by electrophilic substitution Hydrazone formation → Metalation with tert-butyllithium → Electrophile addition → Hydrolysis High enantioselectivity, good yields, versatile substituent introduction Requires low temperature, sensitive reagents, multi-step
Epoxide ring-opening with trimethyloxosulfonium ylide to form oxetane ring Epoxide + ylide → Oxetane formation → Functional group transformations Scalable, straightforward ring formation Limited direct documentation for target compound, requires optimization
Hydroxymethyl oxidation and substitution Oxidation of hydroxymethyl → Conversion to leaving group → Nucleophilic substitution with cyanide Allows late-stage nitrile introduction Risk of oxetane ring opening or degradation under harsh conditions

Research Findings and Optimization Notes

  • The metalation/alkylation method provides good stereochemical control and is suitable for synthesizing chiral oxetane derivatives, which is beneficial for pharmaceutical applications.
  • Reaction temperature control (−78 °C) is critical to prevent side reactions and maintain oxetane ring stability.
  • The choice of electrophile and reaction time influences yield and selectivity significantly.
  • Epoxide ring-opening methods require careful control of reaction conditions to avoid ring opening or polymerization.
  • Industrial processes favor methods that minimize reagent cost and allow batch-scale synthesis with efficient purification steps such as recrystallization or chromatography.

The preparation of this compound primarily relies on advanced synthetic organic chemistry techniques involving metalation and electrophilic substitution of oxetan-3-one hydrazones or epoxide ring-opening strategies. Each method offers distinct advantages in terms of yield, stereoselectivity, and scalability. The metalation approach is well-documented for its enantioselectivity and versatility, while epoxide-based ring closure offers a practical route for industrial synthesis. Post-synthetic modifications of the hydroxymethyl group enable the introduction of the nitrile function, completing the synthesis of the target compound.

This article synthesizes diverse research findings and industrial insights to provide a comprehensive, authoritative overview of the preparation methods for this compound, suitable for advanced research and development applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The nitrile group can participate in nucleophilic addition reactions, further contributing to its reactivity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-[3-(Hydroxymethyl)oxetan-3-yl]acetonitrile
  • CAS No.: 42941-62-8
  • Molecular Formula: C₆H₉NO₂
  • Molecular Weight : 127.14 g/mol
  • SMILES : C1C(CO1)(CC#N)CO
  • InChIKey : FQVIUCMKUIUWKC-UHFFFAOYSA-N

Synthesis: The compound is synthesized via nucleophilic substitution of [3-(bromomethyl)oxetan-3-yl]methanol with sodium cyanide in ethanol under reflux, yielding 54% as a colorless oil (b.p. 107°C/0.4 torr) .

Structural Features :
The molecule comprises an oxetane ring fused with a hydroxymethyl group and an acetonitrile moiety. This hybrid structure confers polarity, hydrogen-bonding capability, and reactivity for further derivatization .

Structural Analogues in the Oxetane Family

3,3-Bis(cyanomethyl)-oxetane (CAS 22030-97-3)
  • Molecular Formula : C₇H₈N₂O
  • Applications: Used as a high-reactivity monomer in polymer chemistry.
  • Safety : Requires stringent handling due to cyanide release risks (GHS hazard classification) .
2-(Oxetan-3-yl)acetonitrile (CAS 1350636-97-3)
  • Molecular Formula: C₅H₇NO
  • Key Differences : Lacks the hydroxymethyl group, reducing hydrophilicity and hydrogen-bonding capacity.
  • Reactivity : Primarily serves as a nitrile precursor in cycloaddition reactions .
3-(Oxetan-3-yl)-3-oxopropanenitrile (CAS 1936536-80-9)
  • Molecular Formula: C₆H₇NO₂
  • Key Differences: Features a ketone group adjacent to the nitrile, enabling keto-enol tautomerism and diverse reactivity.
  • Applications : Intermediate in heterocyclic synthesis .

Functionalized Acetonitrile Derivatives

2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile
  • Molecular Formula : C₁₀H₈N₂O₂
  • Applications : Research tool in oncology and neurodegenerative disease studies .
2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile (CAS 2119900-73-9)
  • Molecular Formula : C₆H₆N₂O
  • Key Differences : Incorporates an oxazole ring, enhancing π-π stacking interactions and metabolic stability.
  • Applications : Building block for agrochemicals and pharmaceuticals .

Biological Activity

2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an oxetane ring, which is known for its unique reactivity and potential in medicinal chemistry. The presence of the hydroxymethyl group enhances its solubility and potential interactions with biological targets.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, potentially influencing enzyme activities or receptor binding. The oxetane structure may facilitate unique conformational changes that enhance binding affinity to target proteins.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains.
  • Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise, indicating potential antiproliferative effects.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, contributing to its therapeutic potential.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineObserved EffectReference
AntimicrobialE. coliMIC = 62.5 µg/mL
AnticancerHeLa CellsIC50 = 226 µg/mL
AnticancerA549 CellsIC50 = 242.52 µg/mL

Case Study 1: Antimicrobial Effects

A study evaluated the antimicrobial efficacy of this compound against E. coli and Staphylococcus aureus. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) suggesting it could be a candidate for developing new antibiotics.

Case Study 2: Anticancer Activity

In vitro assays were conducted using HeLa and A549 cell lines to assess the anticancer properties of the compound. The findings revealed that the compound inhibited cell proliferation effectively, with IC50 values indicating moderate potency compared to established chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile, and what key reaction parameters influence yield?

  • Methodology :

  • Oxetane ring formation : Utilize nucleophilic substitution or ring-closing metathesis to construct the oxetane core. For hydroxymethyl substitution, consider protecting group strategies (e.g., silyl ethers) to prevent side reactions during nitrile introduction .
  • Nitrile incorporation : Employ cyanation reactions, such as the Rosenmund-von Braun reaction, with precise temperature control (40–60°C) to avoid decomposition of the oxetane ring .
  • Key parameters : Monitor reaction pH (neutral to mildly basic conditions) and solvent polarity (e.g., THF or DMF) to stabilize intermediates. Catalytic systems like Pd/C or CuCN may enhance efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • NMR analysis : Focus on 1H^1H NMR peaks for the oxetane ring (δ 4.5–5.0 ppm, split due to ring strain) and hydroxymethyl protons (δ 3.5–4.0 ppm). Confirm nitrile absence of hydrolysis via 13C^{13}C NMR (δ 115–120 ppm for CN) .
  • X-ray crystallography : Resolve crystal packing effects on the oxetane ring’s conformation, as seen in structurally similar compounds (e.g., orthorhombic crystal system, space group P21_121_121_1) .
  • Mass spectrometry : Use high-resolution MS to verify molecular ion [M+H]+^+ and rule out dimerization by-products (common in strained rings) .

Advanced Research Questions

Q. What strategies can be employed to evaluate the hydrolytic stability of the oxetane ring under physiological conditions?

  • Methodology :

  • Kinetic studies : Perform pH-dependent degradation assays (pH 1–10, 37°C) with HPLC monitoring. Compare half-life (t1/2t_{1/2}) to analogous oxetanes to assess steric and electronic effects of the hydroxymethyl group .
  • Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict ring-opening activation energies and identify susceptible bonds .
  • Metabolite identification : Incubate with liver microsomes and track degradation products via LC-MS/MS, focusing on diols or carboxylic acids from ring cleavage .

Q. How can computational modeling predict the reactivity of the nitrile group in nucleophilic addition reactions?

  • Methodology :

  • Molecular docking : Simulate interactions with nucleophiles (e.g., thiols or amines) using software like AutoDock. Identify steric hindrance from the oxetane ring and hydroxymethyl group .
  • Reactivity descriptors : Calculate electrophilicity index (ω) and Fukui functions to map electron-deficient regions. Compare to known nitrile-containing prodrugs (e.g., ) to infer bioactivation potential .
  • Solvent effects : Run MD simulations in explicit solvents (water, DMSO) to assess solvation’s impact on transition-state geometries .

Q. What are the methodological considerations for tracking in vitro metabolic pathways of this compound using mass spectrometry?

  • Methodology :

  • Fragmentation patterns : Use high-resolution MS/MS to distinguish between oxidation (e.g., hydroxymethyl → carboxylic acid) and nitrile conversion (e.g., → amide or thiocyanate) .
  • Isotope labeling : Introduce 13C^{13}C-labels at the nitrile or hydroxymethyl positions to trace metabolic fate in hepatocyte assays .
  • Data analysis : Apply non-targeted metabolomics workflows (e.g., XCMS Online) to detect low-abundance metabolites, prioritizing those matching exact mass values (e.g., m/z 332.101699 for hydroxylated derivatives) .

Key Notes for Experimental Design

  • Contradiction resolution : If conflicting reports arise (e.g., variable stability in acidic conditions), validate via controlled replicate studies and cross-reference with crystallographic data to confirm structural integrity .
  • Safety protocols : Adopt OSHA-compliant handling practices, including PPE (gloves, goggles) and fume hoods, to mitigate risks from nitrile exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.